

The Pharmacokinetic Profile of Hydroxycelecoxib: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in humans, leading to the formation of several metabolites. The primary metabolite, formed through the oxidation of the methyl group, is hydroxycelecoxib. This technical guide provides a comprehensive overview of the pharmacokinetic profile of hydroxycelecoxib, the principal metabolite of celecoxib. This document will detail the metabolic pathway, present quantitative pharmacokinetic data, and describe the experimental protocols used for its quantification, providing a core resource for researchers and professionals in drug development.

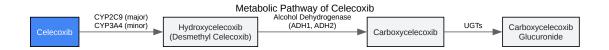
It is important to note that while the term "desmethyl celecoxib" was specified, the scientifically recognized and consistently reported nomenclature for the primary alcohol metabolite of celecoxib is hydroxycelecoxib. This guide will, therefore, refer to the metabolite as hydroxycelecoxib.

Metabolic Pathway of Celecoxib

Celecoxib is predominantly metabolized in the liver. The biotransformation is a multi-step process initiated by the oxidation of the p-methyl group to a hydroxymethyl moiety, forming hydroxycelecoxib. This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form a carboxylic



acid metabolite, known as carboxycelecoxib.[1][2] This carboxylic acid metabolite can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form its 1-O-glucuronide, which is then excreted.[1][2] Notably, none of the primary metabolites of celecoxib, including hydroxycelecoxib and carboxycelecoxib, exhibit any significant pharmacological activity as COX-1 or COX-2 inhibitors.[1][3]



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Metabolic pathway of celecoxib to its major metabolites.

Pharmacokinetic Profile

The pharmacokinetic properties of celecoxib and its metabolites have been characterized in various studies. Following oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations in approximately 3 hours.[1][2] The parent drug is extensively metabolized, with less than 3% being excreted unchanged.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for celecoxib and its metabolites.

Table 1: Pharmacokinetic Parameters of Celecoxib in Healthy Adults



Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	~3 hours	[1][2]
Plasma Protein Binding	~97%	[3]
Apparent Volume of Distribution (Vss/F)	~400 L	[3]
Elimination Half-Life (t½)	~11 hours	[3]
Apparent Plasma Clearance (CL/F)	~500 mL/min	[3]

Table 2: Excretion of Celecoxib and its Metabolites in Humans Following a Single Oral Radiolabeled Dose[4]

Excretion Route	Compound	Percentage of Administered Dose
Feces	Unchanged Celecoxib	2.56%
Carboxylic Acid Metabolite	54.4%	
Urine	Unchanged Celecoxib	<3%
Carboxylic Acid Metabolite	18.8%	_
Acyl Glucuronide of Carboxylic Acid Metabolite	1.48%	
Total Recovery	84.8%	_

Data from a study with a single 300 mg oral dose of [14C]celecoxib in eight healthy male subjects.

While specific pharmacokinetic parameters for hydroxycelecoxib (e.g., its own Cmax, Tmax, and half-life) are not extensively reported independently of the parent compound, its formation is a critical step in the clearance of celecoxib. The subsequent rapid conversion to carboxycelecoxib suggests a short half-life for hydroxycelecoxib.



Experimental Protocols

The quantification of celecoxib and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

UPLC-MS/MS Method for Quantification in Rat Blood

This method allows for the simultaneous quantification of celecoxib and its metabolites.[1]

- 1. Sample Preparation: Salting-Out Liquid-Liquid Extraction
- To a 100 μL rat blood sample, add an internal standard.
- Add 300 μL of acetonitrile and 100 mg of sodium chloride.
- Vortex for 5 minutes.
- Centrifuge at 14,000 rpm for 10 minutes.
- Collect the supernatant for analysis.
- 2. UPLC Conditions
- Column: Waters BEH C18 (1.7 μm, 100 mm × 2.1 mm)
- Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5
- Mobile Phase B: 100% Acetonitrile
- Gradient: A time-programmed gradient is used, starting with 20% B and increasing to 95% B.
- Flow Rate: 0.5 mL/min
- Column Temperature: 45°C
- Injection Volume: 10 μL



3. Mass Spectrometry Conditions

 Instrument: API 5500 Qtrap triple quadrupole mass spectrometer with a TurbolonSpray™ source.

• Ionization Mode: Negative Ion Mode

• Scan Type: Multiple Reaction Monitoring (MRM)

Ionspray Voltage: -4500 V

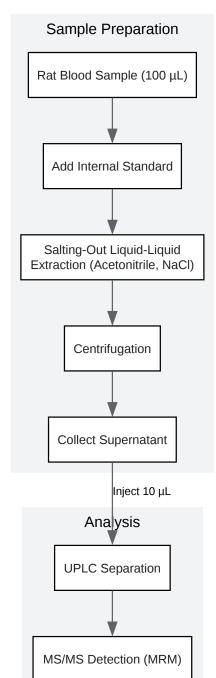
• Source Temperature: 700°C

Table 3: Mass Spectrometry Parameters for Celecoxib and its Metabolites[1]

Analyte	Q1 (m/z)	Q3 (m/z)
Celecoxib	380.0	316.0
Hydroxycelecoxib (M3)	396.0	316.0
Carboxycelecoxib (M2)	410.0	316.0
Hydroxycelecoxib Glucuronide (M1)	572.1	395.9
Carboxycelecoxib Glucuronide (M5)	586.1	409.9

Q1 represents the precursor ion and Q3 represents the product ion.





UPLC-MS/MS Experimental Workflow

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Workflow for the quantification of celecoxib and its metabolites.



HPLC Method for Quantification in Human Plasma

A validated HPLC method with UV detection is also available for the determination of celecoxib in human plasma.[5]

- 1. Sample Preparation: Liquid-Liquid Extraction
- To 0.5 mL of human plasma, add a phosphate buffer (pH 5.0) and an internal standard.
- Add 5 mL of n-Hexane and isoamyl alcohol (97:3) mixture.
- Vortex for 1 minute and centrifuge at 3000 rpm for 15 minutes.
- Transfer the upper organic layer and evaporate to dryness under nitrogen.
- Reconstitute the residue in 80 μL of the mobile phase.
- 2. HPLC Conditions
- Column: C18 μ-Bondapak (250 × 3.9 mm)
- Mobile Phase: KH2PO4 (0.01M, pH 4.0) and Acetonitrile (60:40)
- Flow Rate: 1.5 mL/min
- · Detection: UV at 260 nm
- Injection Volume: 50 μL

Conclusion

Hydroxycelecoxib is the primary and pharmacologically inactive metabolite of celecoxib, formed predominantly by CYP2C9-mediated oxidation. It serves as a transient intermediate in the metabolic cascade, being rapidly converted to carboxycelecoxib. The pharmacokinetic profile of celecoxib is well-characterized, and robust analytical methods exist for the quantification of both the parent drug and its metabolites. This technical guide provides a consolidated resource for professionals involved in the research and development of celecoxib and related compounds, facilitating a deeper understanding of its metabolic fate.



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